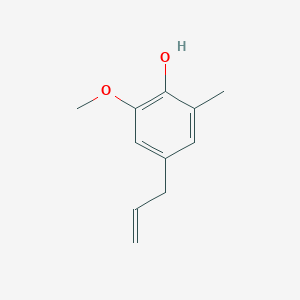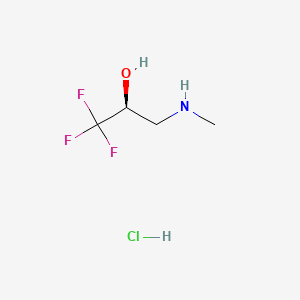![molecular formula C8H11ClIN3O2 B13464611 2-[3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B13464611.png)
2-[3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride is a synthetic compound that features a pyrazole ring substituted with an iodine atom, an azetidine ring, and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the iodine atom. The azetidine ring is then formed, and the acetic acid moiety is attached. The final step involves the conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective starting materials, minimizing by-products, and employing environmentally friendly solvents and reagents. Continuous flow chemistry and automated synthesis platforms can also be utilized to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
2-[3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups.
Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or organolithium reagents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.
科学研究应用
2-[3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.
Industry: The compound can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 2-[3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The iodine atom and azetidine ring may enhance binding affinity and selectivity. The acetic acid moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
3-(3-iodo-1H-pyrazol-1-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of an acetic acid moiety.
2-(3-iodo-1H-pyrazol-1-yl)ethanol: Contains an ethanol group instead of an acetic acid moiety.
3-(3-iodo-1H-pyrazol-1-yl)butanoic acid: Features a butanoic acid moiety instead of an acetic acid moiety.
Uniqueness
2-[3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride is unique due to the presence of the azetidine ring, which can confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C8H11ClIN3O2 |
|---|---|
分子量 |
343.55 g/mol |
IUPAC 名称 |
2-[3-(3-iodopyrazol-1-yl)azetidin-3-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C8H10IN3O2.ClH/c9-6-1-2-12(11-6)8(3-7(13)14)4-10-5-8;/h1-2,10H,3-5H2,(H,13,14);1H |
InChI 键 |
JVWPMUQFCIDLAF-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)(CC(=O)O)N2C=CC(=N2)I.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-{[1-(azidomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate](/img/structure/B13464544.png)

![Potassium dibenzo[b,d]furan-4-yltrifluoroborate](/img/structure/B13464549.png)

![6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13464580.png)

![1-(Bromomethyl)-3,8-dioxabicyclo[3.2.1]octane](/img/structure/B13464582.png)
![[5-(1,3-dioxaindan-5-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B13464593.png)



![Tert-butyl3-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B13464615.png)

